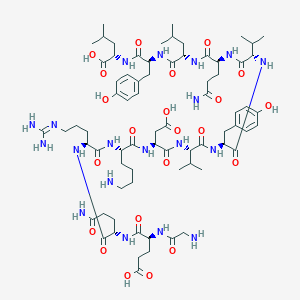
Thymopoietin I/II (29-41) (bovine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymopoietin I/II (29-41) (bovine) is a peptide corresponding to positions 29-41 of bovine thymopoietin II. This compound is known for its role as a neuromuscular blocker, which means it can interfere with the transmission of signals between nerves and muscles . It is a 13-amino acid sequence that is crucial for T-cell differentiation and neuromuscular functions .
准备方法
Synthetic Routes and Reaction Conditions
Thymopoietin I/II (29-41) (bovine) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for Thymopoietin I/II (29-41) (bovine) are not widely documented, the general approach involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .
化学反应分析
Types of Reactions
Thymopoietin I/II (29-41) (bovine) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used in SPPS for coupling amino acids.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like TIS (triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The major product of these reactions is the desired peptide sequence, Thymopoietin I/II (29-41) (bovine), which is then purified and characterized .
科学研究应用
Thymopoietin I/II (29-41) (bovine) has several scientific research applications:
Neuromuscular Studies: It is used to study neuromuscular blocking effects and mechanisms, particularly in relation to conditions like myasthenia gravis.
Immunology: The peptide is crucial for understanding T-cell differentiation and immune responses.
Pharmacology: It serves as a model compound for developing and testing new neuromuscular blocking agents.
作用机制
Thymopoietin I/II (29-41) (bovine) exerts its effects by binding to specific receptors on neuromuscular junctions, leading to a blockade of signal transmission. This action is similar to that of thymopoietin itself, which is involved in T-cell differentiation and neuromuscular functions. The peptide sequence contains critical residues necessary for these biological activities .
相似化合物的比较
Similar Compounds
Thymopoietin I (1-28) (bovine): Another peptide fragment of thymopoietin with different biological activities.
Thymopoietin II (42-56) (bovine): A different segment of thymopoietin II with distinct functions.
Uniqueness
Thymopoietin I/II (29-41) (bovine) is unique due to its specific 13-amino acid sequence that is essential for both T-cell differentiation and neuromuscular blocking effects. This makes it a valuable tool in both immunological and neuromuscular research .
属性
分子式 |
C73H115N19O22 |
|---|---|
分子量 |
1610.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C73H115N19O22/c1-36(2)30-49(66(107)87-50(32-40-14-18-42(93)19-15-40)67(108)90-53(72(113)114)31-37(3)4)86-65(106)48(23-26-55(77)96)85-70(111)59(38(5)6)91-68(109)51(33-41-16-20-43(94)21-17-41)89-71(112)60(39(7)8)92-69(110)52(34-58(100)101)88-62(103)44(12-9-10-28-74)82-61(102)45(13-11-29-80-73(78)79)83-64(105)47(22-25-54(76)95)84-63(104)46(24-27-57(98)99)81-56(97)35-75/h14-21,36-39,44-53,59-60,93-94H,9-13,22-35,74-75H2,1-8H3,(H2,76,95)(H2,77,96)(H,81,97)(H,82,102)(H,83,105)(H,84,104)(H,85,111)(H,86,106)(H,87,107)(H,88,103)(H,89,112)(H,90,108)(H,91,109)(H,92,110)(H,98,99)(H,100,101)(H,113,114)(H4,78,79,80)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-/m0/s1 |
InChI 键 |
ULTQHQRLDLAKSE-OTTUJAAISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


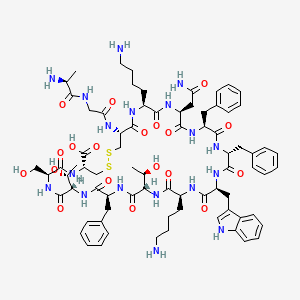
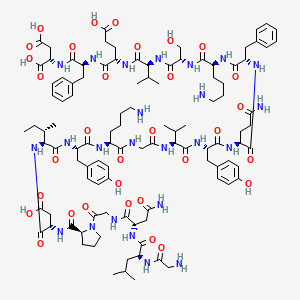
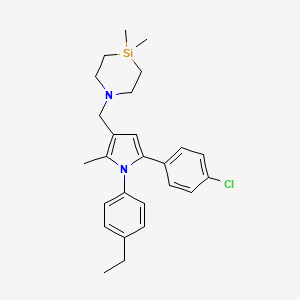
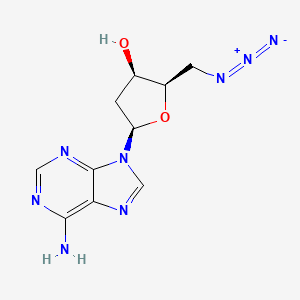
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
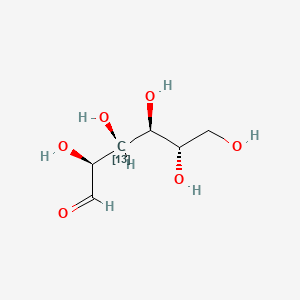
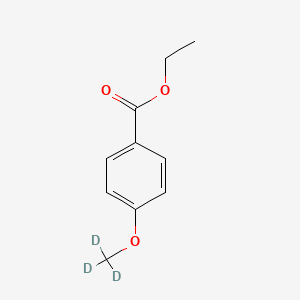
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
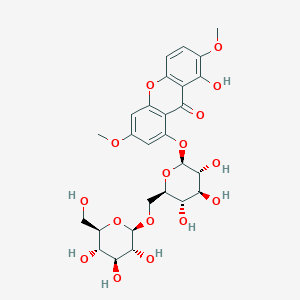
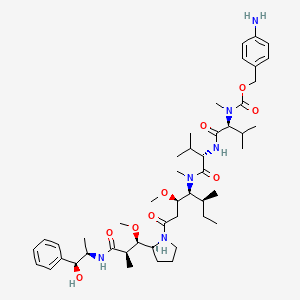
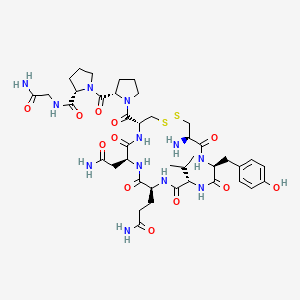
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
